Methyl 2-amino-6-bromo-3-methylbenzoate
Description
Methyl 2-amino-6-bromo-3-methylbenzoate is a substituted benzoate ester featuring an amino group at position 2, a bromine atom at position 6, and a methyl group at position 3 of the benzene ring. Its molecular formula is C₁₀H₁₀BrNO₂, with a molecular weight of 272.10 g/mol (calculated). This compound is of interest in pharmaceutical and organic synthesis due to its functional groups, which enable diverse reactivity, such as nucleophilic substitution (Br), ester hydrolysis, and aromatic interactions (NH₂).
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
methyl 2-amino-6-bromo-3-methylbenzoate |
InChI |
InChI=1S/C9H10BrNO2/c1-5-3-4-6(10)7(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 |
InChI Key |
ACEGPJLOJQQWOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-bromo-3-methylbenzoate typically involves the bromination of methyl 3-methylbenzoate followed by amination. One common method is:
Bromination: Methyl 3-methylbenzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.
Amination: The brominated product is then reacted with ammonia or an amine under suitable conditions to replace the bromine atom with an amino group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-bromo-3-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in a polar solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Formation of substituted benzoates.
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl compounds or other complex structures.
Scientific Research Applications
Methyl 2-amino-6-bromo-3-methylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or marker in biochemical assays and studies involving enzyme activity or protein interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-6-bromo-3-methylbenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and bromine groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Positional Isomers
Methyl 3-amino-6-bromo-2-methylbenzoate (CAS 750586-06-2) is a positional isomer where the amino and methyl groups are swapped (positions 2 and 3). Key differences:
- Molecular Weight : 244.09 g/mol (vs. 272.10 g/mol for the target compound) due to the absence of a bromine atom in this example.
- Reactivity: The amino group at position 3 may alter electronic effects on the benzene ring, influencing electrophilic substitution patterns compared to the 2-amino derivative.
Halogen-Substituted Analogs
Ethyl 2-amino-6-chloro-3-methylbenzoate (CAS 1183546-09-9) replaces bromine with chlorine:
Ester Group Variants
Ethyl 2-amino-6-bromo-3-methylbenzoate (Ref: 10-F742036) substitutes the methyl ester with an ethyl group:
Substituent Modifications
Methyl 2-amino-6-bromo-3-methoxybenzoate (MDL: MFCD21893917) replaces the 3-methyl group with methoxy:
- Electronic Effects : Methoxy is electron-withdrawing via resonance, reducing electron density at the aromatic ring compared to the electron-donating methyl group. This alters reactivity in electrophilic substitutions.
- Molecular Formula: C₁₀H₁₀BrNO₃ (vs. C₁₀H₁₀BrNO₂ for the target compound).
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Methyl 2-amino-6-bromo-3-methylbenzoate | C₁₀H₁₀BrNO₂ | 272.10 | 2-NH₂, 6-Br, 3-CH₃ |
| Ethyl 2-amino-6-chloro-3-methylbenzoate | C₁₀H₁₁ClNO₂ | 213.66 | 2-NH₂, 6-Cl, 3-CH₃ |
| Methyl 3-amino-6-bromo-2-methylbenzoate | C₉H₁₀BrNO₂ | 244.09 | 3-NH₂, 6-Br, 2-CH₃ |
| Ethyl 2-amino-6-bromo-3-methylbenzoate | C₁₁H₁₂BrNO₂ | 286.13 | 2-NH₂, 6-Br, 3-CH₃, ethyl ester |
Research Findings
- Synthetic Accessibility : Methyl esters (e.g., target compound) are often synthesized via Fischer esterification or nucleophilic substitution, as seen in analogous preparations.
- Stability : Bromine-substituted derivatives exhibit greater stability in storage compared to iodo analogs but require inert atmospheres to prevent debromination.
- Commercial Viability: Ethyl 2-amino-6-bromo-3-methylbenzoate () was discontinued, suggesting challenges in scalability or market demand compared to methyl esters.
Q & A
Basic: What are the optimal synthetic routes for Methyl 2-amino-6-bromo-3-methylbenzoate, and how can reaction conditions be optimized for high yield and purity?
Methodological Answer:
The synthesis of this compound typically involves bromination and esterification steps. A common approach is to start with a substituted benzoic acid derivative, followed by bromination at the 6-position and introduction of the amino group at the 2-position. Key considerations include:
- Acid Catalysis : Strong acids like methanesulfonic acid under reflux conditions are effective for esterification and functional group stabilization .
- Temperature Control : Reflux (100–120°C) ensures complete reaction while minimizing side reactions like dehalogenation.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity.
Example Protocol:
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, DCM, 0°C | Introduce Br at C6 | ~75 |
| Amination | NH₃/MeOH, Pd/C, H₂ | Introduce NH₂ at C2 | ~65 |
| Esterification | CH₃OH, H₂SO₄, reflux | Methyl ester formation | ~85 |
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using substituent effects. The amino group (δ 5.2–5.8 ppm) and bromine (deshielding C6) are diagnostic .
- 2D NMR (HSQC, HMBC) : Resolves overlapping signals and confirms connectivity.
- X-ray Crystallography :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
